molecular formula C9H11N3O5 B14585333 N-Ethyl-4-methoxy-2,6-dinitroaniline CAS No. 61511-69-1

N-Ethyl-4-methoxy-2,6-dinitroaniline

Cat. No.: B14585333
CAS No.: 61511-69-1
M. Wt: 241.20 g/mol
InChI Key: CEMUCDSUHRAXPQ-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-2,6-dinitroaniline is a substituted 2,6-dinitroaniline derivative characterized by an ethyl group on the amine nitrogen and a methoxy group at the para position. The 2,6-dinitroaniline core is known for applications in herbicides, dyes, and mutagenicity testing, with substituents critically influencing reactivity, stability, and biological activity .

Properties

CAS No.

61511-69-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

N-ethyl-4-methoxy-2,6-dinitroaniline

InChI

InChI=1S/C9H11N3O5/c1-3-10-9-7(11(13)14)4-6(17-2)5-8(9)12(15)16/h4-5,10H,3H2,1-2H3

InChI Key

CEMUCDSUHRAXPQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-ethyl-4-methoxyaniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aniline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its effects on cell division and its potential use as a herbicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting rapidly dividing cells.

    Industry: It is used in the production of dyes, pigments, and other chemical products

Mechanism of Action

N-Ethyl-4-methoxy-2,6-dinitroaniline exerts its effects by disrupting the mitotic process in plant cells. It inhibits the formation of microtubules, which are essential for cell division. This disruption leads to the arrest of cell division at the metaphase stage, ultimately causing cell death. The compound targets tubulin proteins, which are the building blocks of microtubules .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds Compared :

Compound Name Substituents (N-/para-) Key Structural Features
N-Ethyl-4-methoxy-2,6-dinitroaniline Ethyl (N), Methoxy (para) Electron-donating groups
Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline) sec-Butyl (N), tert-Butyl (para) Bulky alkyl groups
2-Bromo-4,6-dinitroaniline Bromo (para) Electron-withdrawing halogen
4-Chloro-2,6-dinitroaniline Chloro (para) Electron-withdrawing halogen
N-(3-pentyl)-4-trifluoromethyl-2,6-dinitroaniline 3-Pentyl (N), CF₃ (para) Fluorinated substituent

Substituent Impact :

  • Bulky alkyl groups (e.g., tert-butyl in Butralin): Increase lipophilicity, affecting soil persistence and photodegradation rates .

Physicochemical Properties

Property This compound (Inferred) Butralin 2-Bromo-4,6-dinitroaniline 4-Chloro-2,6-dinitroaniline
Solubility in Water Low (similar to 2,6-dinitroaniline ) Insoluble Insoluble Insoluble
Melting Point Not reported Light orange solid Bright yellow powder Crystalline solid
Stability Stable under ambient conditions Stable at 2–8°C Air-sensitive Forms explosive byproducts

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